molecular formula C24H22F4N2O5S B3009954 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide CAS No. 451480-16-3

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No.: B3009954
CAS No.: 451480-16-3
M. Wt: 526.5
InChI Key: XXRHIPQFVQIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a sulfamoyl-substituted benzamide derivative with the molecular formula C₂₄H₂₂F₄N₂O₅S and a molecular weight of 526.50 g/mol . Its structure features:

  • A 2-fluorobenzamide core.
  • A sulfamoyl bridge linked to a 3,4-dimethoxyphenethyl group.
  • An N-(2-(trifluoromethyl)phenyl) substituent.

This compound is structurally optimized for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F4N2O5S/c1-34-21-10-7-15(13-22(21)35-2)11-12-29-36(32,33)16-8-9-19(25)17(14-16)23(31)30-20-6-4-3-5-18(20)24(26,27)28/h3-10,13-14,29H,11-12H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRHIPQFVQIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(N-(3,4-Dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide C₂₄H₂₂F₄N₂O₅S 526.50 3,4-Dimethoxyphenethyl, 2-fluoro, 2-(trifluoromethyl)phenyl
5-[(Butan-2-yl)sulfamoyl]-N-(3,4-dimethylphenyl)-2-fluorobenzamide C₁₉H₂₃FN₂O₃S 378.46 Butan-2-yl, 3,4-dimethylphenyl
5-(Cyclohexylsulfamoyl)-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide C₂₀H₂₀F₄N₂O₃S 444.45 Cyclohexyl, 4-(trifluoromethyl)phenyl
5-[Benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide C₂₃H₂₀F₄N₂O₃S 480.48 Benzyl-ethyl, 4-(trifluoromethyl)phenyl

Key Observations :

  • The target compound has the highest molecular weight due to its 3,4-dimethoxyphenethyl group, which introduces additional oxygen atoms and aromatic bulk.
  • Smaller alkyl groups (e.g., butan-2-yl in ) reduce steric hindrance but may decrease target specificity.
  • Cyclohexyl and benzyl-ethyl substituents () balance lipophilicity and solubility but lack the electron-donating methoxy groups present in the target compound.
Computational Analysis
  • Binding Affinity : Molecular docking using AutoDock Vina () predicts that the trifluoromethyl group enhances hydrophobic interactions with target proteins, while the sulfamoyl bridge facilitates hydrogen bonding.

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